Massonianoside B
Descripción general
Descripción
Massonianoside B is a cell-permeable, potent, highly selective, reversible, and SAM-competitive DOT1L (disruptor of 4 telomeric silencing 1-like) inhibitor . It decreases cellular levels of H3K79 methylation and inhibits the MLL fusion target genes HOXA9 and MEIS1 expression . Massonianoside B exhibits anti-leukemic activity .
Synthesis Analysis
The synthesis of Massonianoside B has been achieved through pharmacophore-based in silico screening and biological studies . It is a structurally unique natural product inhibitor of DOT1L .Molecular Structure Analysis
The molecular structure of Massonianoside B was elucidated based on analyses of spectroscopic data .Chemical Reactions Analysis
Massonianoside B is a cell-permeable, potent, highly selective, reversible, and SAM-competitive DOT1L inhibitor . It decreases cellular levels of H3K79 methylation and inhibits the MLL fusion target genes HOXA9 and MEIS1 expression .Physical And Chemical Properties Analysis
Massonianoside B is a white to beige powder . It is soluble in DMSO at 2 mg/mL . The empirical formula is C25H32O10 , and the molecular weight is 492.52 . It is stored at temperatures between -10 to -25°C .Aplicaciones Científicas De Investigación
Application in Antioxidant Activity Research
- Summary of the Application : Massonianoside B, a compound found in pine trees, is known to possess antioxidant activity . It has been identified as a disruptor of telomeric silencing1-like inhibitors with antileukemic activity . This compound has also been isolated from two species belonging to the family Pinaceae, including the twigs and leaves of Picea neoveitchii and Cedrus deodara .
- Methods of Application or Experimental Procedures : To determine the presence and content of this compound in Pinus species, three different parts (needles, branches, and bark) of three Pinus species were extracted and investigated . High-performance liquid chromatography with a gradient elution system along with a reverse-phase INNO column with photodiode array detector was employed .
- Results or Outcomes : Results showed that the branches of the three Pinus species had higher massonianoside B content (5.502 to 9.751 mg/g DW) than either the needles or bark . Furthermore, among the three species, P. rigida × P. taeda had the highest concentration of total massonianoside B (11.557 mg/g DW) . These findings provide evidence of biological activity in Pinus species and establish a foundation for further research .
Application in Leukemia Treatment Research
- Summary of the Application : Massonianoside B (MA) has been identified as a novel inhibitor of Disruptor of Telomeric Silencing 1-like (DOT1L), a histone H3 lysine 79 (H3K79) methyltransferase . DOT1L plays a crucial role in the progression of mixed-lineage leukemia (MLL)-rearranged leukemias and has been validated as a potential therapeutic target .
- Methods of Application or Experimental Procedures : The discovery and characterization of MA as a DOT1L inhibitor were achieved through pharmacophore-based in silico screening and biological studies . MA was found to selectively inhibit DOT1L over other S-adenosylmethionine (SAM)-dependent protein methyltransferases (PMTs) .
- Results or Outcomes : Treatment of MLL-rearranged leukemia cells with MA resulted in a dose-dependent reduction in cellular levels of histone lysine 79 mono- and dimethylation without affecting the methylation of other histone sites . Moreover, MA selectively inhibited proliferation and caused apoptosis in MLL-rearranged leukemia cells and downregulated the expression of MLL fusion target genes, including HOXA9 and MEIS1 .
Safety And Hazards
Direcciones Futuras
Massonianoside B is an antioxidant, which can be isolated from Cedrus deodara pine needle . It exhibits radicals scavenging capacities, and restores CCL4-impaired activity of antioxidant enzymes . This suggests potential future directions for research into its antioxidant properties and therapeutic applications .
Propiedades
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[4-[(2S,3R)-7-hydroxy-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]-6-methyloxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O10/c1-12-20(29)21(30)22(31)25(33-12)34-18-6-5-14(10-19(18)32-2)23-16(11-27)15-8-13(4-3-7-26)9-17(28)24(15)35-23/h5-6,8-10,12,16,20-23,25-31H,3-4,7,11H2,1-2H3/t12-,16-,20-,21+,22+,23+,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHIEOZUONPPQY-ROQFLNLZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(C=C(C=C2)C3C(C4=C(O3)C(=CC(=C4)CCCO)O)CO)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)[C@@H]3[C@H](C4=C(O3)C(=CC(=C4)CCCO)O)CO)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Massonianoside B |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.